molecular formula C19H31NO4Si B8455553 benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate

benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8455553
M. Wt: 365.5 g/mol
InChI Key: WAQPOQIWCNXVMW-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of multiple functional groups, including a hydroxyl group and a silyl ether, makes it a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C19H31NO4Si

Molecular Weight

365.5 g/mol

IUPAC Name

benzyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C19H31NO4Si/c1-19(2,3)25(4,5)24-14-16-11-17(21)12-20(16)18(22)23-13-15-9-7-6-8-10-15/h6-10,16-17,21H,11-14H2,1-5H3/t16-,17+/m0/s1

InChI Key

WAQPOQIWCNXVMW-DLBZAZTESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the protection of the hydroxyl group using a benzoxycarbonyl (Cbz) groupThe reaction conditions often include the use of a base such as imidazole and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include the oxidized form (ketone or aldehyde), the reduced form (alcohol), and various substituted derivatives depending on the reagents used.

Scientific Research Applications

benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a chiral auxiliary, controlling the stereochemical outcome of chemical reactions. It can also interact with enzymes and proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provides versatility in chemical reactions. Its ability to act as a chiral auxiliary and its applications in various fields make it a valuable compound in scientific research and industrial applications.

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